2-(2-Oxo-4-(trifluoromethyl)-2h-chromen-7-yl)acrylamide
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Overview
Description
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is a chemical compound known for its unique structure and properties. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and materials science .
Preparation Methods
The synthesis of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves several steps. One common method includes the incorporation of a photoresponsive monomer, 7-[4-(trifluoromethyl)-coumarin]acrylamide, within polymer brushes. This process utilizes near-infrared (NIR) light-mediated surface-initiated photoRAFT polymerization . The reaction conditions typically involve low-energy NIR light, which enhances penetration and allows for efficient synthesis even through opaque barriers .
Chemical Reactions Analysis
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide undergoes various chemical reactions, including dimerization and cross-linking when exposed to UV light (λ = 365 nm, 18.2 mW/cm²) . Common reagents used in these reactions include N,N-dimethylacrylamide and other polymerization initiators. The major products formed from these reactions are cross-linked polymer brushes, which have applications in creating antifouling surfaces .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of surface-tethered polymer brushes, which are important for modifying the chemical and physical properties of surfaces and interfaces . These modifications are crucial in applications such as antifouling coatings, membranes, biosensing, stimuli-responsive surfaces, and optoelectronic devices . Additionally, the compound’s fluorescent properties make it useful in various biological and medical research applications .
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves its photoresponsive nature. When exposed to UV light, the compound undergoes dimerization, leading to cross-linking of polymer brushes . This process is controlled by the specific wavelengths of light used, allowing for precise modulation of the polymerization and cross-linking processes .
Comparison with Similar Compounds
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include 7-amino-4-(trifluoromethyl)coumarin and 7-bromo-4-hydroxycoumarin . These compounds share the coumarin backbone but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C13H8F3NO3 |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide |
InChI |
InChI=1S/C13H8F3NO3/c1-6(12(17)19)7-2-3-8-9(13(14,15)16)5-11(18)20-10(8)4-7/h2-5H,1H2,(H2,17,19) |
InChI Key |
ZERUYWFMKNUPBP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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